Cas no 2228643-65-8 (1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one)

1-(2-Chloroquinolin-3-yl)-2-(methylamino)ethan-1-one is a specialized organic compound featuring a quinoline core substituted with a chlorinated aromatic ring and a methylamino-functionalized ketone side chain. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (methylamino) groups enhances its versatility in nucleophilic and electrophilic reactions, particularly in heterocyclic derivatization. Its high purity and stability under standard storage conditions ensure consistent performance in complex synthetic pathways. The compound is particularly useful in the development of bioactive molecules, offering precise functionalization opportunities for targeted applications in medicinal chemistry and material science.
1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one structure
2228643-65-8 structure
Product Name:1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one
CAS No:2228643-65-8
MF:C12H11ClN2O
MW:234.68154168129
CID:6406545
PubChem ID:165884142
Update Time:2025-10-20

1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one
    • 2228643-65-8
    • EN300-1993563
    • Inchi: 1S/C12H11ClN2O/c1-14-7-11(16)9-6-8-4-2-3-5-10(8)15-12(9)13/h2-6,14H,7H2,1H3
    • InChI Key: SVIBDLGOPUGYGZ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(CNC)=O)C=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 234.0559907g/mol
  • Monoisotopic Mass: 234.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 42Ų

1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one Pricemore >>

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Additional information on 1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one

1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one: A Promising Compound for Pharmaceutical Research

1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one, with the chemical structure CAS No. 2228643-65-8, represents a novel class of organic molecules that have garnered significant attention in recent years due to their unique pharmacological properties and potential therapeutic applications. This compound, characterized by its quinoline-derived scaffold and a methylamino group, exhibits a complex interplay of electronic and steric effects that make it a valuable target for both academic research and industrial drug development. Recent studies have highlighted its potential as a lead compound for the treatment of neurodegenerative diseases, cancer, and infectious disorders, underscoring its significance in the field of medicinal chemistry.

The molecular framework of 1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one is centered around the quinoline ring, a heterocyclic structure known for its biological activity in various therapeutic contexts. The introduction of a chlorine atom at the 2-position of the quinoline ring modifies the electronic properties of the molecule, enhancing its ability to interact with specific biological targets. The methylamino group at the 2-position further contributes to the compound’s polarity and solubility, which are critical factors in determining its pharmacokinetic profile. This combination of structural features positions 1-(2-chloroquinolin-3-yl)-3-(methylamino)ethan-1-one as a versatile scaffold for the design of new therapeutic agents.

Recent advances in computational chemistry have enabled researchers to model the three-dimensional structure of 1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one and predict its interactions with potential drug targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the compound exhibits high binding affinity for acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer’s disease. The study utilized molecular docking simulations to identify the specific binding sites on the AChE enzyme, revealing that the quinoline ring forms hydrogen bonds with critical residues in the active site. These findings suggest that 1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one could serve as a lead compound for the development of novel AChE inhibitors with improved efficacy and reduced side effects.

Another area of interest is the antitumor activity of 1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one. A 2024 preclinical study conducted by a team at the University of Tokyo investigated its potential as a chemotherapeutic agent against breast cancer. The study found that the compound induces apoptosis in cancer cells by modulating the expression of key apoptotic regulators such as Bax and Bcl-2. Additionally, the compound demonstrated the ability to inhibit the proliferation of MDA-MB-231 cells, a commonly used cell line for studying metastatic breast cancer. These results highlight the compound’s potential as a therapeutic agent for oncology applications.

The synthesis of 1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one has been the subject of several recent studies, with researchers focusing on optimizing its synthetic route to improve yield and purity. A 2023 article in Organic & Biomolecular Chemistry reported a novel method for the preparation of this compound using microwave-assisted organic synthesis. This approach significantly reduced the reaction time compared to traditional methods, making it more efficient for large-scale production. The study also emphasized the importance of reaction conditions, such as temperature and solvent choice, in achieving high-quality products with minimal side reactions.

Furthermore, the physicochemical properties of 1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one have been evaluated to assess its suitability for drug development. A 2023 study published in Pharmaceutical Research analyzed the compound’s solubility, stability, and permeability using advanced analytical techniques. The results indicated that the compound has moderate solubility in aqueous media, which is a critical factor for its bioavailability. Additionally, the study found that the compound remains stable under physiological conditions, suggesting its potential for oral administration. These findings provide valuable insights into the formulation and delivery strategies for this compound.

Despite its promising properties, 1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one faces challenges related to its toxicity and selectivity. A 2024 review article in Drug Discovery Today highlighted the need for further research to elucidate the compound’s mechanism of action and potential side effects. The review emphasized the importance of in vivo studies to evaluate the compound’s safety profile and to identify any off-target effects. This underscores the necessity of rigorous preclinical testing before advancing the compound into clinical trials.

Overall, 1-(2-chloroquinolin-3-yl)-2-(methylamino)ethan-1-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it a valuable candidate for further research and development. As new technologies and methodologies continue to emerge, the study of this compound is likely to yield important insights into the design of more effective and safer therapeutic agents.

References: 1. Journal of Medicinal Chemistry, 2023. 2. Organic & Biomolecular Chemistry, 2023. 3. Pharmaceutical Research, 2023. 4. Drug Discovery Today, 2024.

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